molecular formula C8H14O B13276856 1,2-Dimethylcyclopentane-1-carbaldehyde

1,2-Dimethylcyclopentane-1-carbaldehyde

Cat. No.: B13276856
M. Wt: 126.20 g/mol
InChI Key: MALTWHQLIUWIDM-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is a derivative of cyclopentane, featuring two methyl groups and an aldehyde functional group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The resulting 1,2-dimethylcyclopentanone is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Grignard reagents (RMgX)

Major Products:

Scientific Research Applications

1,2-Dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the specificity and kinetics of aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug synthesis. Its reactivity with various functional groups makes it a versatile compound in medicinal chemistry.

    Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts distinct aromatic properties

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopentane-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations, where the compound acts as an electrophilic center. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Cyclopentane: A simple cyclic hydrocarbon with no substituents.

    1,2-Dimethylcyclopentane: Similar structure but lacks the aldehyde functional group.

    Cyclopentanone: Contains a ketone group instead of an aldehyde.

Uniqueness: 1,2-Dimethylcyclopentane-1-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde functional group on the cyclopentane ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various chemical and industrial applications .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1,2-dimethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-7-4-3-5-8(7,2)6-9/h6-7H,3-5H2,1-2H3

InChI Key

MALTWHQLIUWIDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C)C=O

Origin of Product

United States

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